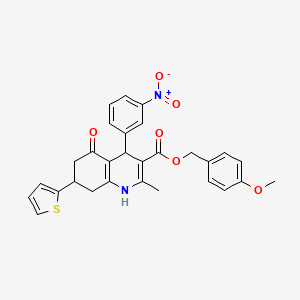![molecular formula C21H20INO5 B11076389 (4E)-4-[3-iodo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11076389.png)
(4E)-4-[3-iodo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes an oxazole ring and various functional groups such as iodine, isopropoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions to form the intermediate. This intermediate is then cyclized to form the oxazole ring under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can yield amines.
Scientific Research Applications
4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE can be compared with other similar compounds such as:
- 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5(4H)-ONE
- 4-[(E)-1-(3-IODO-4-ISOPROPOXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to differences in their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H20INO5 |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
(4E)-4-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20INO5/c1-12(2)27-19-16(22)9-13(11-18(19)26-4)10-17-21(24)28-20(23-17)14-5-7-15(25-3)8-6-14/h5-12H,1-4H3/b17-10+ |
InChI Key |
ATTJVCLWYYPEPM-LICLKQGHSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1I)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11076309.png)
![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
![1-[(4-bromophenyl)carbonyl]-N-(4-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11076329.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B11076331.png)
![1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076342.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11076348.png)
![cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076358.png)

![(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)](/img/structure/B11076368.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11076371.png)
![1-(2-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11076373.png)
![7-(azepan-1-yl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076380.png)
